![molecular formula C16H24N2O4 B2568794 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034565-87-0](/img/structure/B2568794.png)
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions. The compound’s structure includes a methoxyphenyl group and an oxan-4-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the urea linkage can produce amines.
Scientific Research Applications
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a reagent for protecting amine groups during synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The urea linkage can form stable complexes with various enzymes or receptors, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a reagent for protecting amine groups.
3-(2-methoxyphenyl)propionic acid: Similar structure with a propionic acid group instead of a urea linkage.
2-methyl-2,3-dihydrobenzofuran: Contains a methoxyphenyl group but lacks the urea linkage.
Uniqueness
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea is unique due to its combination of a urea linkage and an oxan-4-yl group. This combination imparts stability and specific chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-6-4-3-5-13(14)15(21-2)11-17-16(19)18-12-7-9-22-10-8-12/h3-6,12,15H,7-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYOVUTJQTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
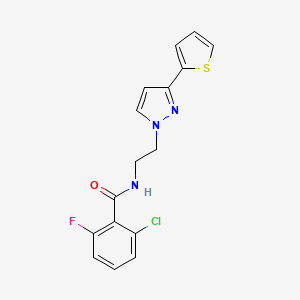
![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)
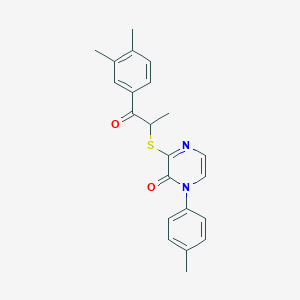
![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)

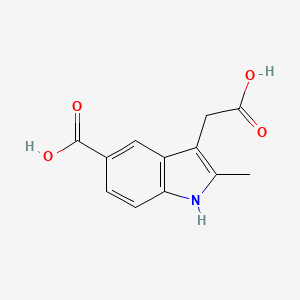
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)
![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)
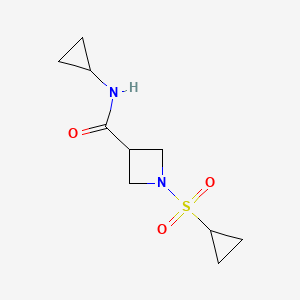
![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)
![N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2568732.png)
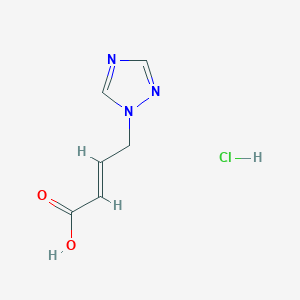
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)
